molecular formula C16H10FN3O3S B2895636 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 325977-10-4

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No. B2895636
CAS RN: 325977-10-4
M. Wt: 343.33
InChI Key: GXDHXGDUCIXDEF-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, commonly known as FN3K, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FN3K is a thiazole derivative that has been found to possess antidiabetic and antioxidative properties. In

Scientific Research Applications

Quality Control and Synthesis Methods

  • The development of quality control methods for promising anticonvulsant compounds among derivatives of 1,3,4-thiadiazole, including synthesis and characterization techniques, has been explored. This involves chromatographic, spectroscopic methods, and the determination of physical-chemical properties (Sych et al., 2018).

Antimicrobial Activity

  • The synthesis and evaluation of molecules similar to eperezolid, including treatments and conversions to various derivatives, have been studied for their antimicrobial activities, showing significant anti-Mycobacterium smegmatis activity (Yolal et al., 2012).

Biochemical Applications

  • The control of redox reactions on lipid bilayer surfaces by membrane dipole potential, utilizing nitro-2,1,3-benzoxadiazol-4-yl (NBD) group as a fluorescent probe, has been investigated for its implications in biochemical studies (Alakoskela & Kinnunen, 2001).

Imaging and Diagnostic Uses

  • Radiosynthesis and preliminary evaluation of PET ligands for imaging metabotropic glutamate receptor subtype 1, showcasing the synthesis process and in vivo evaluation for potential diagnostic applications (Yamasaki et al., 2011).

Molecular Interaction Studies

  • Near-infrared ratiometric fluorescent probes for cysteine detection, indicating mitochondrial oxidative stress in vivo, demonstrating the synthesis and application of probes in detecting specific biomarkers (Yin et al., 2015).

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O3S/c17-12-6-4-10(5-7-12)14-9-24-16(18-14)19-15(21)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDHXGDUCIXDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

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